Cas no 923216-39-1 (2-bromo-N-2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-ylbenzamide)

2-bromo-N-2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-ylbenzamide 化学的及び物理的性質
名前と識別子
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- 2-bromo-N-2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-ylbenzamide
- 2-bromo-N-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]benzamide
- Benzamide, 2-bromo-N-[2-(4-methoxyphenyl)-4-oxo-4H-1-benzopyran-6-yl]-
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- インチ: 1S/C23H16BrNO4/c1-28-16-9-6-14(7-10-16)22-13-20(26)18-12-15(8-11-21(18)29-22)25-23(27)17-4-2-3-5-19(17)24/h2-13H,1H3,(H,25,27)
- InChIKey: RNGABGHCVXMDAZ-UHFFFAOYSA-N
- ほほえんだ: C(NC1C=C2C(=CC=1)OC(C1=CC=C(OC)C=C1)=CC2=O)(=O)C1=CC=CC=C1Br
2-bromo-N-2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-ylbenzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2211-0434-5mg |
2-bromo-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide |
923216-39-1 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2211-0434-4mg |
2-bromo-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide |
923216-39-1 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2211-0434-1mg |
2-bromo-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide |
923216-39-1 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2211-0434-5μmol |
2-bromo-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide |
923216-39-1 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
A2B Chem LLC | BA80106-1mg |
2-bromo-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide |
923216-39-1 | 1mg |
$245.00 | 2024-05-20 | ||
Life Chemicals | F2211-0434-2mg |
2-bromo-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide |
923216-39-1 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2211-0434-2μmol |
2-bromo-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide |
923216-39-1 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2211-0434-3mg |
2-bromo-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide |
923216-39-1 | 90%+ | 3mg |
$63.0 | 2023-05-16 |
2-bromo-N-2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-ylbenzamide 関連文献
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Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
2-bromo-N-2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-ylbenzamideに関する追加情報
Introduction to 2-bromo-N-2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-ylbenzamide (CAS No. 923216-39-1)
2-bromo-N-2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-ylbenzamide is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its CAS number 923216-39-1, belongs to the class of chromen derivatives, which are known for their diverse biological activities and potential applications in drug development. The structural features of this molecule, including its bromine substituent and aromatic rings, make it a promising candidate for further investigation in medicinal chemistry.
The< strong>N-2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-ylbenzamide moiety is particularly noteworthy due to its ability to interact with biological targets in complex ways. The presence of the< strong>4-methoxyphenyl group introduces a hydrophobic pocket that can enhance binding affinity to certain enzymes or receptors. Additionally, the< strong>4-oxo group contributes to the molecule's rigidity, which can be advantageous in designing molecules with high specificity. These structural elements collectively contribute to the compound's potential as a pharmacophore in the development of novel therapeutic agents.
In recent years, there has been a surge in research focused on chromen derivatives due to their multifaceted biological activities. Studies have shown that these compounds exhibit properties such as anti-inflammatory, antioxidant, and anticancer effects. The< strong>2-bromo substituent in< strong>2-bromo-N-2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-ylbenzamide further enhances its reactivity, making it a versatile scaffold for chemical modifications. This reactivity allows researchers to fine-tune the molecule's properties by introducing additional functional groups or altering existing ones.
The pharmaceutical industry has been particularly interested in chromen derivatives because of their potential to address unmet medical needs. For instance, compounds with anti-inflammatory properties are being explored as treatments for chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Similarly, anticancer agents derived from chromen structures have shown promise in preclinical studies, targeting various cancer pathways and mechanisms. The< strong>CAS No. 923216-39-1 identifier ensures that researchers can reliably source and reference this compound in their studies.
The synthesis of< strong>2-bromo-N-2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-ylbenzamide involves a series of well-established organic reactions, including condensation, bromination, and methylation. These synthetic pathways are optimized for high yield and purity, ensuring that researchers obtain consistent results for their experiments. The availability of detailed synthetic protocols makes this compound an attractive choice for both academic and industrial research settings.
In addition to its pharmaceutical applications, this compound has shown potential in material science and agrochemical research. The chromen core is known for its stability under various conditions, making it suitable for use in formulations that require long-term efficacy. Furthermore, the< strong>bromo substituent can serve as a handle for further chemical transformations, allowing for the creation of novel derivatives with tailored properties.
The growing body of research on chromen derivatives underscores their importance as a class of bioactive molecules. Advances in computational chemistry and high-throughput screening have accelerated the discovery process, enabling researchers to identify promising candidates more efficiently. The< strong>N-(2-(4-methoxyphenyl)-4H-chromen-6-yloxy)benzamide scaffold is particularly interesting because it combines multiple pharmacophoric elements into a single molecule.
In conclusion,< strong>2-bromo-N-2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-y benzamide (CAS No. 923216-39-1) represents a significant advancement in the field of medicinal chemistry. Its unique structural features and potential biological activities make it a valuable tool for researchers exploring new therapeutic strategies. As further studies continue to uncover its properties and applications, this compound is poised to play an important role in the development of next-generation pharmaceuticals.
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